

Application Notes and Protocols: Lanthanum-138 in Geological Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-138*

Cat. No.: *B101452*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the radioactive isotope **Lanthanum-138** (^{138}La) in geological studies. The primary application of ^{138}La is in the field of geochronology, specifically the Lanthanum-Cerium (La-Ce) dating method, which is particularly useful for dating ancient rocks and minerals. This document details the principles, experimental protocols, and data analysis involved in La-Ce geochronology.

Introduction to Lanthanum-138 and the La-Ce Geochronometer

Lanthanum-138 is a naturally occurring radioactive isotope of lanthanum with a very long half-life, making it suitable for dating geological events on the scale of billions of years.^[1] It undergoes a branched decay to two stable daughter isotopes: Cerium-138 (^{138}Ce) via β^- decay and Barium-138 (^{138}Ba) via electron capture.^{[2][3]} The La-Ce geochronometer is based on the accumulation of radiogenic ^{138}Ce from the decay of ^{138}La over geological time.^[4] By measuring the concentrations of ^{138}La and the isotopic composition of Ce in a rock or mineral, its age can be determined.^[5] This method is a powerful tool for understanding Earth's early history and has been applied to date Archean carbonate platforms, providing insights into ancient environments.^{[2][6][7][8][9]}

Quantitative Data Summary

The fundamental parameters for the ^{138}La decay system are summarized below.

Parameter	Value	Reference
Half-life of ^{138}La ($T_{1/2}$)	1.02×10^{11} to 1.05×10^{11} years	[1] [2] [3]
^{138}La Natural Abundance	~0.09%	[1] [2]
Decay Mode to ^{138}Ce	β^- decay	[2]
Decay Mode to ^{138}Ba	Electron Capture (EC)	[2]
Branching Ratio (β^- decay)	~34%	[2]
Branching Ratio (EC)	~66%	[2]
Gamma-ray energy (β^- decay)	788.7 keV	[2]
Gamma-ray energy (EC)	1435.8 keV	[2]

Experimental Protocols

The following sections outline the detailed methodologies for La-Ce geochronology.

Proper sample preparation is critical to obtain accurate and reliable results. The general workflow involves crushing the rock sample to a fine powder.

Protocol for Sample Digestion:

Two primary methods are used for dissolving rock samples to release Lanthanum and Cerium for analysis: acid digestion and alkaline fusion.

- Acid Digestion (for silicate rocks):
 - Weigh approximately 0.250 g of the powdered rock sample into a clean Teflon beaker.
 - Add a mixture of high-purity concentrated hydrofluoric acid (HF) and nitric acid (HNO₃). A common mixture is 6 mL of concentrated HCl and 2 mL of HNO₃.
 - Place the beaker on a hotplate at a controlled temperature (e.g., 120°C) and allow the sample to digest until completely dissolved. This may take several hours to days.

- Evaporate the solution to dryness.
- Add concentrated HNO_3 and evaporate to dryness again to remove any remaining fluorides.
- Dissolve the final residue in a dilute acid solution (e.g., 2% HNO_3) for subsequent chemical separation.
- Alkaline Fusion (for refractory minerals):
 - Mix a known amount of the powdered sample with a flux, such as lithium metaborate (LiBO_2), in a platinum crucible.
 - Heat the mixture in a muffle furnace at high temperatures (e.g., 1000°C) until the sample is completely fused into a glass-like bead.
 - Allow the crucible to cool.
 - Dissolve the bead in a dilute acid solution, often with the aid of stirring and gentle heating.

The separation of La and Ce from the bulk sample matrix and from each other is a crucial step to avoid isobaric interferences during mass spectrometric analysis. This is typically achieved using ion-exchange chromatography. A three-step column separation procedure is often employed.

Protocol for Ion-Exchange Chromatography:

- Rare Earth Element (REE) Group Separation:
 - Prepare a cation exchange column (e.g., using Bio-Rad AG50W-X8 resin).
 - Condition the column with dilute hydrochloric acid (HCl).
 - Load the dissolved sample solution onto the column.
 - Elute the major matrix elements with a specific concentration of HCl.
 - Elute the entire REE fraction with a higher concentration of HCl.

- Cerium Separation:
 - Use a specialized extraction chromatography resin (e.g., Ln Resin or DGA Resin) that allows for the selective separation of Ce.
 - The separation often involves the oxidation of Ce(III) to Ce(IV), which has different chromatographic behavior than the other trivalent REEs.
 - Elute other REEs with an appropriate acid mixture, leaving Ce retained on the column.
 - Reduce Ce(IV) back to Ce(III) and elute it from the column using a different acid mixture.
- Lanthanum Purification:
 - The fraction containing La (and other light REEs) from the previous step is further processed to isolate La.
 - This can be achieved using another cation exchange column with a specific eluent (e.g., α -hydroxyisobutyric acid, α -HIBA) that provides good separation of adjacent REEs.

The isotopic compositions of La and Ce are measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

Protocol for MC-ICP-MS Analysis:

- Instrument Setup:
 - Introduce the purified La and Ce solutions into the MC-ICP-MS.
 - Optimize the instrument parameters (e.g., gas flow rates, lens settings) to achieve maximum signal intensity and stability.
- Isotope Measurement:
 - Measure the ion beams of the relevant isotopes simultaneously using the multiple Faraday cup detectors. For Ce, this typically includes ^{136}Ce , ^{138}Ce , ^{140}Ce , and ^{142}Ce .
 - Measure the intensity of ^{139}La to determine the concentration of La.

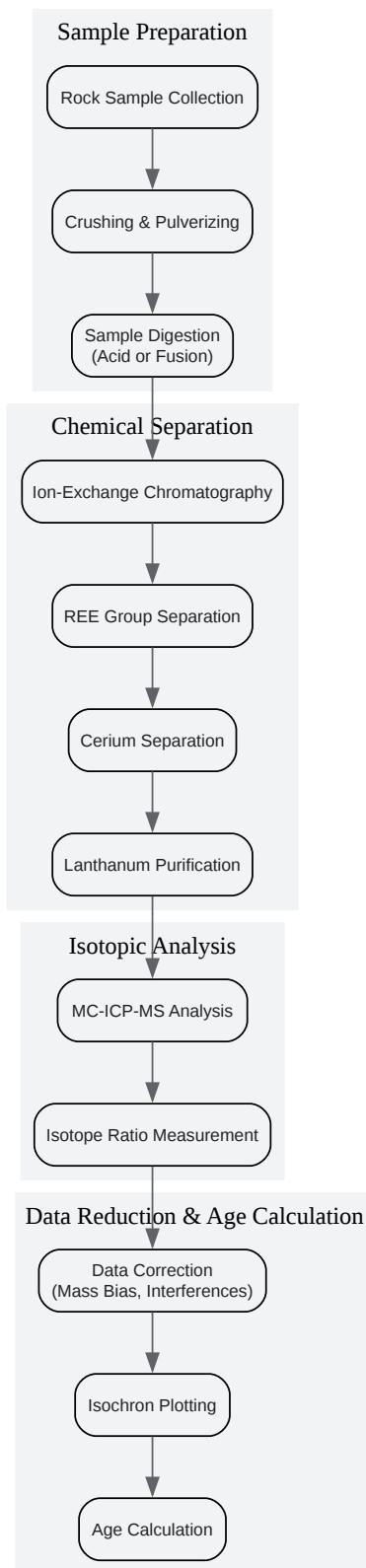
- Data Correction:
 - Correct for instrumental mass bias using a standard of known isotopic composition.
 - Correct for isobaric interferences from other elements (e.g., ^{138}Ba on ^{138}Ce) by monitoring a non-interfered isotope of the interfering element.

Data Presentation and Age Calculation

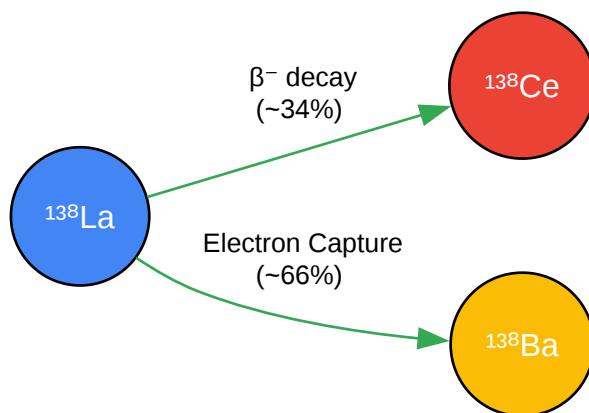
The age of the sample is determined by constructing an isochron diagram. This requires analyzing multiple minerals or whole-rock samples from the same geological unit that have a range of La/Ce ratios.

Isochron Equation:

The age is calculated from the slope of the isochron, which is a plot of the measured $^{138}\text{Ce}/^{142}\text{Ce}$ ratio against the $^{139}\text{La}/^{142}\text{Ce}$ ratio. The isochron equation for the La-Ce system is:


$$(^{138}\text{Ce}/^{142}\text{Ce})_{\text{measured}} = (^{138}\text{Ce}/^{142}\text{Ce})_{\text{initial}} + (^{139}\text{La}/^{142}\text{Ce})_{\text{measured}} * [(^{138}\text{La}/^{139}\text{La})_{\text{present}} * (e^{(\lambda t)} - 1)]$$

where:


- λ is the decay constant of ^{138}La .
- t is the age of the sample.
- $(^{138}\text{La}/^{139}\text{La})_{\text{present}}$ is the present-day abundance ratio of the two La isotopes.

The slope of the isochron is equal to $[(^{138}\text{La}/^{139}\text{La})_{\text{present}} * (e^{(\lambda t)} - 1)]$, from which the age (t) can be calculated.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for La-Ce geochronology from sample collection to age calculation.

[Click to download full resolution via product page](#)

Caption: Branched decay scheme of **Lanthanum-138**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. azom.com [azom.com]
- 2. netl.doe.gov [netl.doe.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.fredhutch.org [research.fredhutch.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. zarmesh.com [zarmesh.com]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Lanthanum-138 in Geological Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101452#application-of-lanthanum-138-in-geological-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com